molecular formula C28H31N3O4 B15020300 (3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

Cat. No.: B15020300
M. Wt: 473.6 g/mol
InChI Key: RDGCSSHORJOXPZ-TWKHWXDSSA-N
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Description

The compound (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BUTANAMIDE is a complex organic molecule characterized by its unique structural features. It contains a biphenyl group, an acetamido group, and a dimethoxyphenyl group, making it a compound of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BUTANAMIDE typically involves multiple steps, including the formation of the biphenyl and dimethoxyphenyl intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acetic anhydride, dimethylformamide, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The biphenyl and dimethoxyphenyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamido group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent.

Medicine

The compound’s potential medicinal properties are investigated for applications in drug development, particularly for targeting specific molecular pathways.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BUTANAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its application, such as in therapeutic settings or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BUTANAMIDE apart is its combination of biphenyl and dimethoxyphenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H31N3O4

Molecular Weight

473.6 g/mol

IUPAC Name

(3E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[[2-(4-phenylphenyl)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C28H31N3O4/c1-20(17-27(32)29-16-15-22-11-14-25(34-2)26(18-22)35-3)30-31-28(33)19-21-9-12-24(13-10-21)23-7-5-4-6-8-23/h4-14,18H,15-17,19H2,1-3H3,(H,29,32)(H,31,33)/b30-20+

InChI Key

RDGCSSHORJOXPZ-TWKHWXDSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)/CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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